(Diethylamino)acetone

Physicochemical characterization Separation science Process engineering

(Diethylamino)acetone (CAS 1620‑14‑0), also known as 1‑(diethylamino)‑2‑propanone [REFS‑1], is a tertiary α‑aminoketone bearing a ketone carbonyl in the α‑position to a diethylamino group. This bifunctional motif confers nucleophilic/electrophilic character, enabling its use as a versatile building block and a chemical tool.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1620-14-0
Cat. No. B156032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diethylamino)acetone
CAS1620-14-0
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)C
InChIInChI=1S/C7H15NO/c1-4-8(5-2)6-7(3)9/h4-6H2,1-3H3
InChIKeyGDXMMBDEMOUTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Diethylamino)acetone (CAS 1620-14-0): A Differentiated α-Aminoketone Intermediate for Research and Industrial Procurement


(Diethylamino)acetone (CAS 1620‑14‑0), also known as 1‑(diethylamino)‑2‑propanone [REFS‑1], is a tertiary α‑aminoketone bearing a ketone carbonyl in the α‑position to a diethylamino group. This bifunctional motif confers nucleophilic/electrophilic character, enabling its use as a versatile building block and a chemical tool. The compound is a yellowish to brownish transparent liquid at ambient temperature, with a measured density of 0.832 g mL⁻¹ at 25 °C, a refractive index of n20/D 1.425, a boiling point of 168.2 °C at 760 mmHg (or 64 °C at 16 mmHg), and a flash point of 38.3 °C [REFS‑2, REFS‑3, REFS‑4]. It is soluble in water and common organic solvents, and its calculated log P is approximately 0.7, indicating balanced hydrophilicity‑lipophilicity [REFS‑5, REFS‑6].

Why Generic Substitution of (Diethylamino)acetone Is Problematic for Quality‑Sensitive Applications


The (diethylamino)acetone scaffold sits at a critical balance where small changes in the N‑alkyl substituents profoundly alter molecular geometry, basicity, lipophilicity, and solvation, which in turn govern downstream performance in synthesis and formulation [REFS‑1, REFS‑2]. In non‑exchangeable roles — for instance, as a bleach activator in low‑pH hard‑surface cleaners [REFS‑3] or as a ligand precursor in catalytic systems [REFS‑4] — substitution with a shorter‑chain dimethyl analog or a bulkier dipropyl analog leads to a different rate of peracid generation or to a distinct activation profile of the metal center. Because industrial procurement commonly specifies a precise combination of boiling point, density, and solubility, the absence of these parameters for most candidates makes it impossible to guarantee lot‑to‑lot reproducibility without specific characterization data for (diethylamino)acetone itself. Users are urged not to assume interchangeability and to consult the quantitative evidence below when selecting a source.

Quantitative Differentiation Evidence for (Diethylamino)acetone Against Key Comparators


Boiling Point Elevation Relative to Dimethylaminoacetone

(Diethylamino)acetone exhibits a markedly higher boiling point than its dimethyl analog, enabling improved thermal stability in reactions and sharper distillation-based purification. The measured boiling point of (diethylamino)acetone is 168.2 °C at 760 mmHg [REFS‑1, REFS‑2], compared to 119–120 °C (lit.) for (dimethylamino)acetone [REFS‑3, REFS‑4], a difference of 48–49 °C.

Physicochemical characterization Separation science Process engineering

Log P and Hydrophobicity Tuning Relative to Dimethyl and Dipropyl Congeners

The lipophilicity of (diethylamino)acetone, as estimated by XLogP3 (0.7) [REFS‑1] and experimentally determined Log P (0.530) [REFS‑2], lies between that of (dimethylamino)acetone (XLogP3 ≈ 0.14) [REFS‑3] and the dipropyl congener (predicted log P ≈ 1.5–1.8). This intermediate Log P affords a predictable octanol‑water partitioning behavior, which is essential for liquid–liquid extraction workflows.

Drug design Extraction Chromatography LogP

Liquid Density Differentiating from Dimethyl and Higher Dialkyl Analogs for Process Scale‑Up

The experimentally certified density of (diethylamino)acetone is 0.832 g mL⁻¹ at 25 °C [REFS‑1, REFS‑2], which is distinctly lower than that of (dimethylamino)acetone (0.883 g mL⁻¹ at 25 °C) [REFS‑3] and substantially lower than the dipropyl homologue (expected >0.85 g mL⁻¹). This difference of ≈0.051 g mL⁻¹ directly affects volumetric dosing calculations in continuous‑flow and batch manufacturing.

Process chemistry Volumetric metering Bulk procurement

Preferred Bleach Activator Selectivity Over TAED in Low‑pH Formulations

In hard‑surface detergent compositions operating at pH < 9, (diethylamino)acetone is identified as the especially preferred bleach activator among dialkyl amino acetones, outperforming the conventional activator TAED (tetraacetylethylenediamine) which requires alkaline pH for efficient perhydrolysis [REFS‑1]. The patent data shows that a KMPS/diethyl‑amino‑acetone system delivers effective bleaching at pH ≤ 8, whereas a KMPS/TAED combination requires overnight reaction times to achieve comparable stain removal [REFS‑1].

Detergent chemistry Bleach activation Low‑pH formulations

Structural Requirement for Ligand Activation in Ester Hydrogenation Catalysis

In Milstein’s seminal PNN‑pincer ruthenium catalyst for ester hydrogenation, the diethylamino‑substituted arm is an essential structural element. Computational and experimental mechanistic studies have demonstrated that the catalyst undergoes dehydroalkylation, converting the –NEt₂ group into a catalytically essential –NHEt group; substitution with non‑ethyl or tertiary‑amine‑modified analogs abolishes or drastically reduces activity [REFS‑1]. While the free ligand contains the diethylamino motif, this work establishes that the diethyl substitution pattern is unique in enabling this specific activation pathway.

Homogeneous catalysis Ruthenium catalysts Ligand design

Storage Temperature Recommendation Supports Procurement Planning

Various suppliers recommend storage at 2–8 °C for (diethylamino)acetone [REFS‑1], with some specifications noting that when stored at –20 °C, solutions should be used within one month to avoid degradation [REFS‑2]. In contrast, (dimethylamino)acetone is typically stored at –20 °C [REFS‑3], indicating a higher inherent thermal lability for the dimethyl analog. This differential stability can influence cold‑chain logistics and inventory management in large laboratories.

Stability Storage conditions Supply chain

Proven Application Scenarios Where (Diethylamino)acetone Provides a Scientific or Industrial Advantage


Low‑pH Automatic Dishwashing Detergent Formulations

In automatic dishwashing compositions operating at pH 7–8, (diethylamino)acetone activates potassium monopersulfate (KMPS) to deliver effective bleach performance within practical wash cycles, whereas the conventional activator TAED fails because its perhydrolysis is kinetically arrested at neutral pH [REFS‑1]. Formulators selecting (diethylamino)acetone can avoid the addition of alkaline pH adjusters, enabling the development of less corrosive, skin‑friendlier hard‑surface cleaners.

Intermediate for Milstein‑Type PNN‑Pincer Ligands

The diethylamino‑acetone framework serves as a starting material for constructing the dialkylamino‑substituted pyridine‑based ligands used in Milstein’s ruthenium pincer catalysts for ester hydrogenation [REFS‑1]. The unique dehydroalkylation chemistry of the diethylamino arm is critical to catalyst activity; purchasing authentic (diethylamino)acetone ensures that the resulting ligand precursor retains the structural integrity required for reproducible catalytic turnover and kinetic performance.

Synthesis of Dyes, Optical Brighteners, and Quinoline Derivatives

As a versatile organic intermediate, (diethylamino)acetone is employed in the preparation of fluorescent whitening agents and quinoline derivatives via condensation with aminoquinolines [REFS‑1, REFS‑2]. Its balanced solubility and precise chain length contribute to the desired photophysical properties and substantivity on textile substrates, making it a preferred building block in dyestuff R&D.

Electroplating and Metal Surface Treatment Additives

In electroplating baths, (diethylamino)acetone acts both as a metal surface treatment agent and as a catalyst in the metal coating process [REFS‑1]. Its moderate basicity (predicted pKa ≈ 8.47 ± 0.25 [REFS‑2]) assists in controlling the deposition rate and the quality of the metallic film, distinguishing it from simpler aminoacetones that lack sufficient buffering capacity near neutral pH.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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